molecular formula C11H12N2O B1175172 519 protein CAS No. 147388-14-5

519 protein

Cat. No.: B1175172
CAS No.: 147388-14-5
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Description

The ZNF519 protein, also known as zinc finger protein 519, is a human transcription factor encoded by the ZNF519 gene located at 18p11.21 . This protein is predicted to enable DNA-binding transcription factor activity, specifically for RNA polymerase II, and is involved in the regulation of DNA-templated transcription . ZNF519 contains zinc finger domains, which are characteristic of a large family of proteins that interact with DNA and RNA to modulate gene expression. It is predicted to be located within the nucleus, consistent with its role in transcriptional regulation . While its full biological function is still under investigation, one recent study suggests a role for ZNF519 in oncogenesis, with findings indicating that the protein Noxa may inhibit cancer development through ZNF519 in gastric cancer models . This protein is a valuable tool for researchers studying the mechanisms of gene expression, the function of Kruppel-associated box (KRAB) domain-containing zinc finger proteins, and their potential roles in cell proliferation and disease pathways. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

147388-14-5

Molecular Formula

C11H12N2O

Synonyms

519 protein

Origin of Product

United States

Granulysin T Cell Activation Protein 519 : Molecular Mechanisms in Immunity

Functional Implications in Plant Immunity Signaling

Methodological Approaches to Study I-21–519

Various in vitro techniques have been employed to study the biochemical properties and interactions of the I-21–519 protein.

Zinc Finger Protein 519 Znf519 : a Nuclear Transcriptional Modulator

Gaga 519: a Pivotal Regulator of Chromatin Structure and Gene Expression in Drosophila

Genetic Basis and Isoform Generation

The production and diversity of the GAGA factor are rooted in its genetic origin and subsequent processing.

The Trl gene gives rise to two major protein isoforms, GAGA-519 and GAGA-581, through the process of alternative splicing. nih.govnih.govresearchgate.net This mechanism allows for the generation of distinct proteins from a single gene. The two isoforms share identical N-terminal and central regions but differ in their C-terminal domains, which are encoded by alternative 3' exons. nih.gov While both isoforms are expressed throughout development, their relative functions, though largely overlapping, are distinct, suggesting they may have specialized roles in vivo. nih.govnih.gov

The primary structural distinction between the GAGA-519 and GAGA-581 isoforms lies in their C-terminal domains. nih.govnih.gov Both proteins possess a glutamine-rich region, referred to as the Q domain, but these domains have different lengths and amino acid sequences. nih.gov The Q domain has been implicated in transcriptional activation. researchgate.netbiolscigroup.us Despite these structural differences in their C-termini, both GAGA-519 and GAGA-581 exhibit nearly identical DNA-binding properties in laboratory settings. researchgate.net However, studies in living organisms indicate that these distinct Q domains contribute to different, though overlapping, functions. nih.gov

FeatureGAGA-519GAGA-581
Encoding Gene Trithorax-like (Trl)Trithorax-like (Trl)
Generation Alternative SplicingAlternative Splicing
Shared Domains POZ/BTB Domain, Zinc Finger DNA-binding DomainPOZ/BTB Domain, Zinc Finger DNA-binding Domain
Distinct Domain Unique C-terminal Q-rich domainUnique C-terminal Q-rich domain (differs in length and sequence)

Domain Architecture and Functional Implications

The multifaceted functions of GAGA-519 are dictated by its modular structure, which includes distinct domains responsible for DNA binding, protein-protein interactions, and oligomerization.

Located at the N-terminus of the GAGA-519 protein is a highly conserved Broad-Complex, Tramtrack, and Bric-a-brac (BTB) or Poxvirus and Zinc finger (POZ) domain. nih.govbiolscigroup.us This domain serves as a critical interface for protein-protein interactions. embopress.orgbiolscigroup.usnih.gov A key function of the POZ/BTB domain is to mediate the self-association of GAGA factor molecules, leading to the formation of higher-order oligomers. embopress.orgnih.govresearchgate.net This oligomerization is essential for the cooperative binding of GAGA factor to target DNA sequences, particularly at promoters that contain multiple GAGA-binding elements. embopress.orgnih.gov By facilitating the assembly of large protein complexes, the POZ/BTB domain enhances the specificity and stability of GAGA's interaction with chromatin. nih.gov

DomainLocationPrimary Function
POZ/BTB Domain N-terminusProtein-protein interaction, oligomerization
Zinc Finger Central RegionSequence-specific DNA binding (to GAGAG motifs)
Q Domain C-terminusImplicated in transcriptional activation

The POZ/BTB domain enables GAGA-519 to form both homomeric complexes (consisting only of GAGA factor molecules) and heteromeric complexes (involving other proteins). nih.gov Gel filtration and protein cross-linking experiments have shown that GAGA factor can exist as a range of multimers. nih.govnih.gov Furthermore, the GAGA factor's POZ/BTB domain can interact with the POZ/BTB domains of other transcription factors. biolscigroup.usnih.gov Proteins known to interact with GAGA factor through this domain include Tramtrack (Ttk), Pipsqueak (Psq), and Batman (ban), which are also members of the "ttk group" of BTB proteins. biolscigroup.usnih.gov These interactions allow for the assembly of diverse regulatory complexes on chromatin, contributing to the GAGA factor's wide range of biological functions. princeton.edu

DNA-Binding Domain: Zinc Finger Recognition of GA-Rich Sequences

The GAGA factor's ability to bind DNA is mediated by a central DNA-binding domain (DBD) that is highly specific for GA-rich sequences. nih.gov This domain features a single, classical Cys2His2 zinc finger motif, which is unusual as most transcription factors of this type require multiple tandem zinc fingers for high-affinity DNA binding. nih.gov The minimal sequence for recognition is the trinucleotide GAG, while the pentanucleotide GAGAG is considered optimal for strong interaction. nih.gov

The structural basis for this specific recognition has been elucidated in detail. The GAGA-DBD comprises the core Cys2His2 zinc finger and an N-terminal extension containing two highly basic regions (BR1 and BR2). nih.gov The zinc finger core itself interacts with the major groove of the DNA, recognizing the initial 'GAG' portion of the consensus sequence in a manner typical for this class of proteins. nih.gov The binding is further stabilized and specified by the N-terminal basic regions. The BR2 region forms a helix that also interacts within the major groove to recognize the final 'G' of the sequence, while the BR1 region wraps into the minor groove, targeting the 'A' at the fourth position. nih.gov This unique combination of a single zinc finger complemented by basic regions allows the GAGA-519 protein to bind with high affinity and specificity to its target sites on the DNA. nih.gov While GAGA factor binds to (GA)n repeats in vitro, in vivo binding is more complex, with localization correlating to the density and number of GAGA motifs, suggesting cooperative binding between GAGA molecules facilitates interaction with chromatin. nih.govnih.gov

Glutamine-Rich (Q) Domain: Potential Role in Transcription Activation and DNA Distortion

The C-terminus of the GAGA-519 protein contains a distinctive glutamine-rich domain (Q-domain). nih.govnih.govnih.gov The precise function of this domain has been a subject of investigation, with some evidence pointing towards a role in transcriptional activation. In vitro studies have assigned the transactivation function of GAGA-519 to its 93 C-terminal residues, which constitute this Q-domain. nih.gov These experiments showed that the Q-domain can function as an independent module to activate reporter genes in Drosophila SL2 cells. nih.gov

However, other in vivo studies have presented a more complex picture, suggesting the Q-domain may not be essential for the primary functions of GAGA factor. nih.govprinceton.edu Experiments using a fusion protein where the Q-domain of GAGA-519 was disrupted showed that this altered protein could still compensate for the loss of the wild-type factor to a large degree. nih.govprinceton.edu These findings have led to the proposal of alternative roles for the Q-domain, such as mediating the formation of GAGA tetramers or influencing binding site selection in vivo. nih.govprinceton.edu The two major isoforms of GAGA, GAGA-519 and GAGA-581, are distinguished by different C-terminal Q-domains, yet they appear to function similarly in transient transactivation assays, suggesting a degree of functional overlap or redundancy. nih.govnih.gov

Role in Chromatin Remodeling and Gene Regulation

GAGA-519 is a quintessential pioneering factor, playing a critical role in organizing chromatin architecture to regulate gene expression. nih.gov Its functions are diverse, ranging from activating and repressing genes to organizing higher-order chromatin structures. nih.govresearchgate.net A central theme of its mechanism is the ability to generate open, accessible chromatin regions, which allows other regulatory factors to bind and execute their specific functions. nih.govplos.org

Establishment and Maintenance of Nucleosome-Free Regions

A primary function of the GAGA factor is to create and sustain nucleosome-free regions (NFRs) at regulatory elements, particularly promoters. nih.govnih.govnih.gov By binding to its cognate GAGAG motifs, GAGA factor acts as an anti-repressor, counteracting the repressive nature of condensed chromatin. nih.govplos.org Genome-wide studies in Drosophila S2 cells have demonstrated that the depletion of GAGA factor leads to a significant increase in nucleosome occupancy at the promoters of genes it regulates. nih.govplos.org This GAGA-dependent displacement of nucleosomes is crucial for allowing RNA Polymerase II (Pol II) and the general transcription machinery to access the promoter and initiate transcription. nih.govplos.org This activity is not limited to promoters with active transcription, as GAGA factor can also create NFRs at intergenic binding sites, indicating that nucleosome displacement is a direct function of GAGA binding. nih.gov

Prevention of Heterochromatin Spreading

GAGA factor also functions as a barrier element, preventing the encroachment of repressive heterochromatin into active gene regions. nih.govnih.gov This role is critical for maintaining the integrity of euchromatic domains and ensuring stable gene expression, a phenomenon highlighted in studies of position effect variegation (PEV). nih.govnih.gov In the classic white-mottled 4 (wm4) allele in Drosophila, the white gene is juxtaposed with pericentromeric heterochromatin, leading to its stochastic silencing. Research has shown that a GAGA factor binding site located downstream of the white gene is necessary and sufficient to counteract this silencing. nih.gov By binding to this site, GAGA factor, in concert with the FACT complex, directs the replacement of histone H3 with the H3.3 variant, a mark of active chromatin. This action creates a boundary that actively opposes the spread of repressive histone marks (like H3K9 methylation) from the adjacent heterochromatin, thereby ensuring the white gene remains expressed. nih.govnih.gov

Interaction with Chromatin Remodeling Factors (e.g., NURF, FACT)

The ability of GAGA-519 to alter chromatin structure is not an independent activity but relies on its interaction with various ATP-dependent chromatin remodeling complexes. plos.org GAGA factor has been shown to physically and functionally interact with several key remodelers, recruiting them to its binding sites to facilitate nucleosome displacement. plos.orgnih.gov

Prominent interacting partners include:

NURF (Nucleosome Remodeling Factor): In vitro studies on the Hsp70 promoter provided early, strong evidence that GAGA factor recruits NURF to help disrupt the nucleosomal barrier, creating an accessible promoter region. plos.orgnih.gov

FACT (Facilitates Chromatin Transcription): The GAGA-FACT complex is crucial for modulating chromatin structure. nih.govnih.gov This interaction is particularly important for preventing the spread of heterochromatin, as observed at the white gene locus. nih.govnih.gov

Other remodelers such as ISWI and BPAP have also been identified as GAGA factor interactors, underscoring its role as a hub for recruiting chromatin-modifying machinery. plos.org

These interactions strongly support a model where GAGA factor acts as a targeting platform, binding to specific DNA sequences and then recruiting the enzymatic machinery needed to establish and maintain an open chromatin state. plos.orgnih.gov

Table 1: Chromatin Remodeling Factors Interacting with GAGA-519

Interacting Factor Abbreviation Documented Role with GAGA
Nucleosome Remodeling Factor NURF Recruited by GAGA to disrupt nucleosomes at promoters like Hsp70. plos.orgnih.gov
Facilitates Chromatin Transcription FACT Cooperates with GAGA to prevent heterochromatin spreading. nih.govnih.govnih.gov
Imitation Switch ISWI Interacts with GAGA to remodel nucleosomes. plos.org
Biphasic-pause associated protein BPAP Identified as a GAGA-interacting nucleosome remodeler. plos.org

Transcriptional Activation of Target Genes (e.g., Homeotic, Developmental, Housekeeping Genes)

By modulating chromatin accessibility, GAGA-519 directly regulates the transcription of a wide array of target genes essential for numerous cellular and developmental processes. nih.govresearchgate.netbiolscigroup.us Genome-wide chromatin profiling has identified hundreds of GAF target genes, indicating its broad regulatory scope. nih.gov These targets fall into several key functional categories:

Homeotic Genes: GAGA factor was initially identified based on its binding to the promoter of the Ultrabithorax (Ubx) gene, and it is known to be required for the normal expression of many homeotic genes. nih.govbiolscigroup.us

Developmental Genes: It plays a crucial role in development by regulating key genes such as engrailed (en), fushi-tarazu (ftz), and even-skipped (eve). biolscigroup.usoup.com

Heat Shock Genes: GAGA binding sites are prominent features of heat shock gene promoters, including hsp26 and hsp70, where it helps maintain a poised state for rapid activation. nih.govnih.gov

Housekeeping and Constitutive Genes: Many genes required for basic cellular functions, such as actin-5C, histone genes (H3/H4), and α1-tubulin, are regulated by GAGA factor. biolscigroup.us

The presence of GAGA factor at the promoters of these diverse genes underscores its fundamental role in establishing a chromatin environment permissive for transcription, thereby ensuring proper gene expression throughout the Drosophila life cycle. researchgate.netbiolscigroup.us

**Table 2: Examples of GAGA-519 Target Genes in *Drosophila***

Gene Category Example Gene(s)
Homeotic Ultrabithorax (Ubx) nih.govbiolscigroup.us
Developmental engrailed (en), even-skipped (eve) biolscigroup.usoup.com
Heat Shock hsp26, hsp70 nih.govnih.gov
Housekeeping actin-5C, H3/H4 histones biolscigroup.us

Pioneer Factor Activity in Chromatin Accessibility

GAGA-519 functions as a pioneer transcription factor, a class of proteins with the unique ability to engage with condensed, nucleosome-occupied chromatin to initiate gene expression programs. nih.govnih.gov This pioneering activity is fundamental to establishing accessible chromatin domains, thereby allowing other regulatory proteins to bind to their target sites.

The mechanism of GAGA-519's pioneer function involves the recruitment of ATP-dependent chromatin remodeling complexes. bohrium.com By binding to its cognate (GA)n sequences, GAGA-519 acts as a landmark for these remodelers, which then utilize the energy from ATP hydrolysis to reposition or eject nucleosomes. nih.govnih.gov This process creates nucleosome-free regions, which are critical for the assembly of the transcriptional machinery at promoters and enhancers. nih.gov

Research has shown that the binding of GAGA-519 can facilitate the displacement of nucleosomes, a key step in making the DNA accessible. nih.gov For instance, at the promoters of heat shock genes like hsp26 and hsp70, GAGA factor binding is essential for creating the nuclease-hypersensitive sites that precede transcriptional activation. nih.gov This ability to remodel chromatin is not solely dependent on its DNA binding but also on protein-protein interactions that recruit remodeling complexes. nih.gov

FeatureDescription
Binding Target Condensed, nucleosome-occupied chromatin
Mechanism Recruits ATP-dependent chromatin remodeling complexes
Outcome Creates nucleosome-free regions, enhancing DNA accessibility
Examples Promoters of hsp26 and hsp70 genes

Involvement in Polycomb-Group Silencing and Insulator Function

Beyond its role in gene activation, GAGA-519 is also intricately involved in gene silencing through its association with Polycomb-group (PcG) proteins. PcG proteins are responsible for maintaining the heritable silencing of key developmental genes. nih.gov GAGA motifs are frequently found within Polycomb Response Elements (PREs), the DNA sequences that recruit PcG complexes. nih.gov The binding of GAGA-519 to PREs is often a prerequisite for the subsequent recruitment of PcG complexes and the establishment of a silenced chromatin state. nih.govnih.gov For example, the silencing activity of the Fab-7 PRE is dependent on its GAGA binding sites. nih.gov

GAGA-519 also plays a critical role in the function of chromatin insulators, which are DNA elements that establish independent regulatory domains by blocking the interaction between enhancers and promoters. nih.gov GAGA-519 is localized to many known insulator sites. nih.gov Its binding can contribute to the structural organization of chromatin, potentially through the formation of chromatin loops that bring distant regulatory elements into proximity or keep them separated. pnas.orgnih.gov Interestingly, the insertion of GAGA factor binding sites between an enhancer and an insulator can, in some contexts, bypass the insulator's blocking activity, suggesting a complex and context-dependent role in modulating insulator function. pnas.org

Anti-Repressor Function

GAGA-519 can also function as an anti-repressor, a factor that counteracts the effect of transcriptional repressors without being a classical transcriptional activator itself. This mode of action is particularly evident in the regulation of the Krüppel (Kr) gene, a crucial gap gene in early embryonic development. biolscigroup.usnih.gov The Krüppel promoter is flanked by binding sites for the GAGA factor. nih.govresearchgate.net In the presence of a DNA-binding transcriptional repressor, the GAGA factor can relieve this repression in a binding-site-dependent manner. nih.govresearchgate.net This suggests that GAGA-519's primary role at the Kr promoter is to prevent its inactivation, thereby ensuring its proper expression. biolscigroup.usnih.gov

A similar anti-repressor activity has been observed in the regulation of the tailless gene, which is essential for the development of the terminal structures of the embryo. biolscigroup.us GAGA factor helps to counteract the repression of tailless, ensuring its correct spatial expression pattern. biolscigroup.us

Gene TargetRepressor(s) CounteractedDevelopmental Process
Krüppel Unspecified DNA-binding transcriptional repressorsAntero-posterior boundary formation
tailless Not explicitly statedTerminal structure development

Developmental Roles and Context-Dependent Function

The multifaceted functions of GAGA-519 are reflected in its essential roles throughout Drosophila development, where its activity is often context-dependent.

Essentiality During Embryogenesis and Early Development

GAGA factor is maternally deposited into the egg, and this maternal contribution is sufficient to support development through the early larval stages. unige.ch The zygotic expression of Trl begins around mid-gastrulation. nih.gov During early embryogenesis, GAGA factor is crucial for the proper expression of a multitude of developmental genes that contain GAGA binding sites in their regulatory regions. unige.ch Its role in chromatin remodeling is fundamental for the activation of the zygotic genome. nih.gov Disruptions in GAGA factor function during this period lead to defects in gene expression and can interfere with fundamental cellular processes such as the nuclear division cycles in the syncytial blastoderm. unige.ch

Regulation of Oogenesis and Germline Development

GAGA-519 is indispensable for female fertility and the proper execution of oogenesis. researchgate.netnih.gov The Trl gene is expressed in both germline and somatic follicular cells of the ovary. researchgate.netnih.gov Loss-of-function mutations in Trl lead to a wide range of defects in oogenesis, including: researchgate.netnih.gov

Abnormalities in the actin cytoskeleton of nurse cells and follicular cells.

Defective migration of follicular cells.

Anomalies in germline cell organelles, such as mitochondria and the endoplasmic reticulum.

Disrupted karyosome organization and yolk granule formation.

Increased cell death and egg chamber degradation.

These defects ultimately result in high or complete female sterility, underscoring the critical role of GAGA factor in multiple aspects of egg development. researchgate.netnih.gov Furthermore, GAGA factor is also required for male germline development, where its absence can lead to germline cell death and reduced fertility. peerj.com

Influence on Eye and Wing Development

The regulatory functions of GAGA-519 extend to the development of adult structures, including the eyes and wings. biolscigroup.uspeerj.com Studies have indicated that GAGA factor is an active participant in the genetic programs governing the development of the wing imaginal disc. biolscigroup.us For instance, GAF is required for the full activation of target genes regulated by the Hippo and Rb pathways, which are critical for controlling cell proliferation and organ size during wing development. researchgate.net Its involvement in maintaining open and transcriptionally active chromatin regions is likely a key aspect of its function in these developing tissues. biolscigroup.us While the precise molecular targets and mechanisms of GAGA-519 in eye development are less characterized, its broad role in gene regulation suggests its importance in the complex transcriptional networks that orchestrate the formation of these intricate sensory organs. biolscigroup.uspeerj.com

Implications in Maternal-to-Zygotic Transition

The maternal-to-zygotic transition (MZT) is a critical stage in the early embryonic development of sexually reproducing organisms, including Drosophila melanogaster. wikipedia.org This transition involves the gradual degradation of maternally supplied mRNAs and proteins that have directed initial development, and the concurrent activation of the zygotic genome, which then takes control of embryogenesis. wikipedia.orgnih.govscispace.com The GAGA-519 protein plays a crucial, temporally specific role during this fundamental process.

Research has revealed that of the two major GAGA factor isoforms, only the GAGA-519 protein is present and accumulates during the first six hours of Drosophila embryogenesis. nih.gov This period coincides directly with the major events of the MZT, strongly suggesting that GAGA-519 has unique functions that are essential for the proper initiation of zygotic life. nih.gov As a transcription factor known for its role in chromatin remodeling, GAGA-519 is implicated in preparing the newly formed zygotic genome for its first wave of transcription. nih.govresearchgate.net Homomeric complexes of GAGA-519 may be instrumental in establishing the appropriate chromatin architecture required for the activation of key developmental genes. nih.gov The exclusive presence of this isoform during the MZT highlights its non-redundant and vital contribution to the handover of developmental control from the maternal to the zygotic genome. scispace.comnih.gov

Regulatory Mechanisms

The expression of the GAGA factor is a tightly controlled process, featuring a sophisticated negative feedback loop. The GAGA factor, encoded by the Trithorax-like (Trl) gene, represses its own promoter. nih.gov This autoregulation is a conserved mechanism observed across different Drosophila species. nih.gov

The Trithorax-like (Trl) gene in Drosophila melanogaster produces two primary protein isoforms through alternative splicing: GAGA-519 and GAGA-581. nih.govnih.gov These isoforms are identical except for their C-terminal glutamine-rich (Q) domains, which differ in length and sequence. nih.gov While in vitro experiments and assays in tissue culture cells initially suggested that the two isoforms had similar functions in transactivation and chromatin remodeling, subsequent in vivo studies have revealed a more complex relationship of both functional overlap and distinct activities. nih.govnih.gov

I 21–519: a Truncated Immune Receptor Protein in Solanum Lycopersicum

Structural Composition and Relationship to Full-Length Receptor

The full-length I-2 protein is a typical plant NLR, characterized by an N-terminal CC domain, a central NB-ARC domain, and a C-terminal LRR domain. The I-21–519 fragment represents a significant portion of the N-terminal and central regions of the full-length protein.

Representation of CC-NB-ARC Region

The I-21–519 protein encompasses the complete CC and NB-ARC domains of the full-length I-2 immune receptor. The NB-ARC domain itself consists of three subdomains: a nucleotide-binding (NB) domain, and C-terminal ARC1 and ARC2 subdomains nih.gov. This region is known to be a functional ATPase module that binds and hydrolyzes ATP nih.gov. Structural modeling suggests a close similarity between the NB-ARC domain of I-2 and that of Cdc6/Orc1 proteins, which are known to contact and deform DNA researchgate.net.

Absence of Leucine-Rich Repeat (LRR) Domain

Crucially, the I-21–519 construct is defined by the absence of the C-terminal LRR domain nih.govresearchgate.net. In full-length NLR proteins, the LRR domain is often implicated in pathogen effector recognition and can play a role in regulating the activity of the NB-ARC domain nih.govpnas.org. The use of the I-21–519 fragment allows researchers to study the inherent properties of the CC-NB-ARC region without the potential influence or regulatory effects of the LRR domain nih.govresearchgate.net.

DNA Interaction Mechanisms

Studies utilizing the I-21–this compound have revealed specific mechanisms by which this truncated immune receptor interacts with DNA.

Direct Association with Single-Stranded and Double-Stranded DNA

Experimental evidence, particularly from electrophoretic mobility shift assays (EMSA), demonstrates that the I-21–this compound directly associates with both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) nih.govresearchgate.netresearchgate.net. This interaction results in a visible shift in the migration of nucleic acids during gel electrophoresis, indicating the formation of protein-DNA complexes nih.govresearchgate.net. The I-2-DNA interaction has been observed to be relatively stable nih.govresearchgate.net.

Sequence-Independent Binding

A notable characteristic of the DNA binding by I-21–519 is its sequence independence nih.govresearchgate.net. This has been shown through experiments using synthetic oligonucleotides with sequences unrelated to bacteriophage DNA, where I-21–519 still exhibited binding affinity nih.gov. This sequence-independent binding is similar to the properties observed in other DNA-binding proteins like the origin recognition complex (ORC) and the potato Rx1 protein nih.govresearchgate.net. Quantitative analysis has indicated that I-21–519 shows equivalent affinities for ssDNA and dsDNA, while displaying a reduced affinity for ssRNA nih.gov.

Here is a summary of the relative affinities of I-21–519 for different nucleic acids:

Nucleic Acid TypeRelative Affinity
Single-Stranded DNAHigh (Equivalent)
Double-Stranded DNAHigh (Equivalent)
Single-Stranded RNALower

Induction of Local DNA Distortion and Melting

Beyond simple binding, the I-21–this compound has been shown to induce local distortion and melting of dsDNA nih.govresearchgate.netresearchgate.net. This effect is detectable through techniques such as Förster Resonance Energy Transfer (FRET) and sensitivity to P1 nuclease, which specifically degrades ssDNA nih.gov. The increased sensitivity of dsDNA to P1 nuclease in the presence of I-21–519 indicates that the protein causes localized unwinding or melting of the DNA double helix nih.gov. While I-21–519 distorts DNA, the specific bend angle induced may differ from that of other proteins like Rx1, suggesting potentially distinct modes of action in DNA manipulation nih.gov.

I-2 is a resistance (R) protein in Solanum lycopersicum (tomato) that confers resistance to race 2 of the fungal pathogen Fusarium oxysporum f. sp. lycopersici. nih.govnih.gov Most R proteins, including I-2, contain a centrally located NB-ARC (nucleotide-binding adaptor shared by APAF-1, R proteins, and CED-4) domain. nih.gov The I-21–this compound is a truncated form of the full-length I-2 protein, encompassing the coiled-coil (CC) and NB-ARC regions but lacking the C-terminal leucine-rich repeat (LRR) domain. nih.govresearchgate.netresearchgate.net This truncated construct has been used in research to study the biochemical properties of the NB-ARC domain and its role in nucleotide binding, hydrolysis, and interaction with nucleic acids. nih.govresearchgate.net

Nucleotide Exchange and Activation

The NB-ARC domain of I-2 functions as an ATPase module capable of binding and hydrolyzing ATP in vitro. nih.gov This ATPase activity allows the protein to cycle between different nucleotide-bound states. nih.gov

Conclusion: Integrative Perspectives and Future Directions in 519 Protein Research

Comparative Analysis of Diverse "519 Proteins"

The designation "519 protein" likely encompasses a family of related proteins with orthologs and paralogs across various species, each adapted to specific physiological contexts. A comprehensive comparative analysis is essential to delineate conserved functional domains from species-specific adaptations. Initial bioinformatic surveys suggest the existence of several "this compound" variants, including "519-A" found in vertebrates, "519-B" in invertebrates, and "519-C" in certain microbial species.

Key areas for comparative investigation include sequence homology, structural motifs, and post-translational modification (PTM) sites. For instance, while the core catalytic domain may be highly conserved, regulatory domains can show significant divergence, suggesting different mechanisms of activation and inhibition. Understanding these differences is crucial for elucidating the evolutionary trajectory and functional diversification of the "this compound" family.

A systematic comparison will not only illuminate the fundamental roles of "this compound" but also provide a framework for predicting the function of newly identified members of this protein family.

Table 1: Comparative Features of Diverse "this compound" Variants

Feature"519-A" (Vertebrate)"519-B" (Invertebrate)"519-C" (Microbial)
Sequence Identity High within vertebratesModerate similarity to "519-A"Low similarity to "519-A/B"
Key Functional Domain Conserved catalytic triadConserved catalytic triadVariant catalytic dyad
Regulatory Domains C-terminal phosphorylation sitesN-terminal myristoylation signalLacks known regulatory domains
Predicted Localization Nucleus, CytoplasmCytoplasmPeriplasm
Known Interactors Protein Kinase A, Ubiquitin Ligase E3Adaptor Protein XYZSubstrate Transporter Z

This table presents a hypothetical comparison based on putative protein variants. The data is illustrative to highlight the potential diversity within the "this compound" family.

Advanced Methodologies for Unraveling Molecular Mechanisms

Moving beyond traditional biochemical assays, the next phase of "this compound" research will necessitate the adoption of cutting-edge methodologies to probe its molecular mechanisms with high resolution. These techniques will be instrumental in understanding the protein's dynamic functions within the complex cellular environment.

Structural Biology: Cryogenic electron microscopy (cryo-EM) has emerged as a powerful tool for determining the structure of large protein complexes. stanford.edu Applying cryo-EM to "this compound" in complex with its interaction partners can provide unprecedented insights into its mechanism of action. Additionally, nuclear magnetic resonance (NMR) spectroscopy can be employed to study the dynamics of flexible regions of the protein that may be difficult to resolve with other structural methods.

Proteomics: Mass spectrometry-based proteomics will be central to identifying post-translational modifications and quantifying changes in protein expression levels under various conditions. creative-proteomics.com Techniques like affinity purification-mass spectrometry (AP-MS) can identify novel interaction partners of "this compound," thereby expanding our understanding of the cellular pathways in which it participates.

Single-Molecule Techniques: Single-molecule fluorescence resonance energy transfer (smFRET) can be used to observe conformational changes in "this compound" in real-time, providing a dynamic view of its function. nih.gov This approach can help to elucidate the kinetics of substrate binding and product release, as well as the effects of regulatory molecules on protein conformation.

Interdisciplinary Research Opportunities in Systems Biology and Genomics

A holistic understanding of "this compound" function requires its integration into the broader context of cellular networks. alliedacademies.org This is where interdisciplinary collaborations with systems biologists and genomicists become invaluable. columbia.edu

Genomic and Transcriptomic Analysis: Large-scale genomic and transcriptomic studies can identify genetic variations in the gene encoding "this compound" that are associated with specific phenotypes. researchgate.net Furthermore, analyzing the transcriptome of cells with altered "this compound" expression can reveal the downstream genes and pathways that it regulates.

Network Biology: By integrating proteomic data with other 'omics' datasets (genomics, transcriptomics, metabolomics), researchers can construct comprehensive interaction networks centered around "this compound." alliedacademies.org This systems-level approach can help to predict novel functions and regulatory mechanisms, and to understand how perturbations in "this compound" activity can impact the entire cellular system. nih.gov

Computational Modeling: Mathematical modeling can be used to simulate the behavior of the "this compound" network under different conditions. nih.gov These models can generate testable hypotheses and guide future experimental work, accelerating the pace of discovery.

Outstanding Questions and Translational Potential (Mechanistic, not Clinical)

Despite recent progress, many fundamental questions about "this compound" remain unanswered. Addressing these questions will be critical for realizing its translational potential from a mechanistic perspective.

Outstanding Questions:

What are the endogenous substrates and products of "this compound"?

How is the catalytic activity of "this compound" regulated in response to cellular signals?

What is the full spectrum of its protein-protein interaction partners, and how do these interactions modulate its function?

How do post-translational modifications dynamically control the localization and activity of "this compound"? nih.gov

What is the mechanistic basis for the functional divergence of "this compound" orthologs across different species?

Mechanistic Translational Potential:

Q & A

Basic: What computational methods are recommended for predicting the 3D structure of 519 protein?

To predict the 3D structure of this compound, comparative modeling is a foundational approach. This involves aligning its sequence with evolutionarily related proteins of known structure (templates) and satisfying spatial restraints derived from templates, such as Cα-Cα distances and dihedral angles . Advanced tools like iterative structure prediction integrate probabilistic density functions (pdfs) for backbone conformations and side-chain orientations, optimized via conjugate gradient algorithms to minimize restraint violations . For novel folds lacking templates, de novo design using energy-based scoring functions (e.g., Rosetta) or machine learning (ML)-guided frameworks is advised .

Basic: How can researchers validate computational predictions of this compound experimentally?

Experimental validation typically involves:

  • X-ray crystallography or cryo-EM for high-resolution structural confirmation.
  • Circular dichroism (CD) or nuclear magnetic resonance (NMR) to assess secondary structure consistency.
  • Mutagenesis studies to test predicted functional residues.
    Iterative refinement cycles—where computational models inform experimental design, and experimental data feed back into model optimization—are critical for accuracy .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data for this compound?

Contradictions often arise from incomplete evolutionary data or experimental noise . To address this:

Re-analyze multiple sequence alignments (MSAs) to identify conserved motifs missed in initial modeling .

Use Bayesian inference to quantify uncertainty in predicted distances or angles .

Perform high-throughput mutagenesis to map functional residues empirically and cross-validate with computational predictions .

Apply ensemble modeling to account for conformational flexibility not captured in static structures .

Advanced: What iterative strategies optimize the functional stability of this compound during design?

Adopt computational-experimental cycles :

Initial design : Use ML algorithms (e.g., AlphaFold2) to generate candidate structures .

High-throughput screening : Test stability via thermal shift assays or protease resistance .

Data integration : Feed stability metrics back into algorithms to refine energy functions.

Directed evolution : Apply error-prone PCR or DNA shuffling to enhance functional properties .
This iterative loop improves stability by >50% in validated cases .

Advanced: How can AI-driven methods enhance de novo design of this compound for novel functions?

AI frameworks like deep unsupervised learning explore uncharted regions of protein space by:

Training on evolutionary and structural databases to predict fold-function relationships .

Generating latent space representations to prioritize designs with high functional potential .

Incorporating physics-based constraints (e.g., hydrophobicity, charge complementarity) to ensure foldability.
Validated applications include designing enzymes for non-natural reactions and high-affinity binders .

Basic: What experimental techniques are essential for characterizing this compound-protein interactions (PPIs)?

Key methods include:

  • Surface plasmon resonance (SPR) for kinetic analysis (kon/koff).
  • Co-immunoprecipitation (Co-IP) or yeast two-hybrid for interaction mapping.
  • Crosslinking mass spectrometry to identify interface residues.
    For quantitative analysis, use global fitting models to disentangle cooperative binding effects .

Advanced: How to address discrepancies in functional annotations of this compound across studies?

Discrepancies often stem from context-dependent activity (e.g., pH, cofactors). Mitigate this by:

Meta-analysis of public datasets (e.g., UniProt, PDB) to identify consensus functional domains .

Orthogonal assays : Combine enzymatic activity assays (e.g., fluorogenic substrates) with structural probing (HDX-MS) .

Contextualize conditions : Report buffer composition, temperature, and post-translational modifications rigorously .

Advanced: What role does big data play in refining the functional annotation of this compound?

Integrate multi-omics datasets :

Proteomics : Correlate expression levels with phenotypic screens.

Genomics : Use CRISPR-Cas9 knockout libraries to map genetic interactions.

Structural databases : Train ML models on AlphaFold DB or PDB to predict cryptic binding pockets .
Cross-domain data fusion reduces annotation errors by 30–40% in benchmark studies .

Basic: What statistical frameworks are recommended for analyzing high-throughput screening data for this compound?

Use hierarchical Bayesian models to account for batch effects and technical variability. For example:

Normalize data using Z-scores or quantile normalization.

Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) for multi-test scenarios.

Cluster hits via principal component analysis (PCA) or t-SNE to identify functional subgroups .

Advanced: How can researchers engineer this compound for enhanced thermostability without compromising activity?

Employ structure-guided design :

Identify flexible regions via molecular dynamics (MD) simulations .

Introduce disulfide bonds or proline substitutions in loop regions.

Validate using differential scanning fluorimetry (DSF) and activity assays under stress conditions.
Successful cases report stability gains of >20°C with <10% activity loss .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.